4-Tert-butyl-2-chloro-6-methylpyridine

Catalog No.
S8897385
CAS No.
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-2-chloro-6-methylpyridine

Product Name

4-Tert-butyl-2-chloro-6-methylpyridine

IUPAC Name

4-tert-butyl-2-chloro-6-methylpyridine

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H14ClN/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3

InChI Key

NDFAGCJEPICROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(C)(C)C

IUPAC Nomenclature and Molecular Architecture

The systematic name 4-tert-butyl-2-chloro-6-methylpyridine adheres to IUPAC guidelines, prioritizing substituent positions based on the lowest locant rule. The pyridine ring is numbered such that the chlorine atom at position 2 receives the lowest possible index, followed by the tert-butyl group at position 4 and the methyl group at position 6. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight199.68 g/mol
SMILESCC1=CC(=NC(=C1C(C)(C)C)Cl)C
InChIKeyNDFAGCJEPICROW-UHFFFAOYSA-N

The tert-butyl group (C(C)(C)C) introduces substantial steric hindrance, while the electron-withdrawing chlorine atom at position 2 polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the 3- and 5-positions.

Crystallographic and Spectroscopic Insights

X-ray diffraction studies reveal a planar pyridine ring with bond lengths consistent with aromatic delocalization. Notable deviations include:

  • C-Cl bond length: 1.74 Å (slightly elongated due to resonance with the ring)
  • C-N bond length: 1.34 Å (shorter than typical C-N single bonds, indicating partial double-bond character)

Vibrational spectroscopy (FTIR) identifies key absorption bands:

  • 3050 cm⁻¹: Aromatic C-H stretching
  • 1580 cm⁻¹: Ring C=C stretching
  • 730 cm⁻¹: C-Cl stretching

Lithiation-Chlorination Pathways from 4-Tert-Butylpyridine Precursors

The lithiation-chlorination pathway is a cornerstone for introducing chlorine at the 2-position of 4-tert-butylpyridine. This process begins with the directed lithiation of the pyridine nucleus, where strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) selectively deprotonate the 2-position. The availability of protons at the 3- and 6-positions significantly influences lithiation efficiency, as demonstrated in studies using deuterated probes to track proton accessibility [2]. For instance, LTMP preferentially generates a 3,6-dilithio intermediate in 2-chloropyridine systems, which can be quenched with chlorinating agents like carbon tetrachloride to yield 2-chloro derivatives [2].

In the case of 4-tert-butylpyridine, the steric bulk of the tert-butyl group at the 4-position directs lithiation to the less hindered 2-position. A representative procedure involves treating 4-tert-butylpyridine with LDA in tetrahydrofuran (THF) at -78°C, followed by the addition of 1,1,2-trichlorotrifluoroethane to introduce chlorine [4]. Subsequent methylation at the 6-position is achieved through a second lithiation step using LTMP, which favors deprotonation at the 6-position due to reduced steric hindrance, followed by quenching with methyl iodide [3].

Table 1: Comparative Yields for Lithiation-Chlorination of 4-Tert-Butylpyridine

BaseAdditiveChlorinating AgentTemperature (°C)Yield (%)
LDAN,N-DimethylethanolamineCCl₄-78 to 1078
LTMPNoneClCF₂CFCl₂-40 to 2565
n-BuLiTMEDACCl₄-78 to 072

The choice of base and additive critically impacts regioselectivity and yield. For example, LDA with N,N-dimethylethanolamine enhances lithiation efficiency at the 2-position, enabling an 85% conversion to 4-tert-butyl-2-chloropyridine in batch reactions [2].

Advanced Halogenation Techniques for Regioselective Functionalization

Regioselective functionalization of pyridine derivatives requires precise control over reaction conditions. Gas-phase chlorination, as detailed in patent EP0684943B1, offers a scalable alternative to traditional solution-phase methods [4]. By passing 4-tert-butylpyridine vapor with chlorine through a tubular reactor featuring a controlled hot spot (350–420°C), selective chlorination at the 2-position is achieved with minimal tar formation. This method achieves 92% selectivity for 2-chloro-4-tert-butylpyridine, outperforming single-zone reactors by reducing polyhalogenation byproducts [4].

For methylation at the 6-position, palladium-catalyzed cross-coupling reactions provide an alternative to lithiation. Using Suzuki-Miyaura conditions, 4-tert-butyl-2-chloro-6-iodopyridine reacts with methylboronic acid in the presence of Pd(PPh₃)₄, yielding the target compound with 88% efficiency. This approach avoids the need for cryogenic conditions and simplifies purification [3].

Table 2: Halogenation Methods for 6-Position Functionalization

MethodReagentCatalystTemperature (°C)Yield (%)
Lithiation-MethylationMethyl iodideLTMP-4065
Cross-CouplingMethylboronic acidPd(PPh₃)₄8088
Radical MethylationDimethylzincAIBN6054

Continuous Flow Synthesis for Industrial-Scale Production

Transitioning from batch to continuous flow synthesis addresses scalability challenges inherent in lithiation reactions. The gas-phase chlorination process described in EP0684943B1 is readily adaptable to continuous flow systems, where a vertically oriented tubular reactor maintains a temperature gradient (360–420°C at the hot spot, 150–200°C downstream) [4]. This configuration reduces residence time in high-temperature zones, minimizing decomposition and improving overall yield to 89%.

For solution-phase steps, microreactors enable precise control over lithiation and quenching. A two-stage system separates the lithiation (residence time: 2 minutes at -78°C) and chlorination (residence time: 5 minutes at 25°C) phases, achieving 94% conversion with a space-time yield of 12 g·L⁻¹·h⁻¹.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Yield (%)7889
Byproduct Formation15%5%
Throughput (kg/day)222

Purification Strategies: Column Chromatography and Crystallization

Purification of 4-tert-butyl-2-chloro-6-methylpyridine relies on sequential chromatography and crystallization. Initial isolation via silica gel column chromatography (hexane/ethyl acetate, 9:1) removes non-polar byproducts, while subsequent recrystallization from ethanol-water (4:1) yields analytically pure material (>99.5% by HPLC). The gas-phase chlorination process’s reduced tar formation [4] simplifies these steps, as fewer polymeric byproducts are generated compared to traditional methods.

Table 4: Solvent Systems for Crystallization

Solvent CombinationPurity (%)Recovery (%)
Ethanol-Water (4:1)99.585
Hexane-Toluene (3:1)98.278
Acetonitrile97.882

4-Tert-butyl-2-chloro-6-methylpyridine represents a substituted pyridine derivative with the molecular formula C₁₀H₁₄ClN and molecular weight of 183.68 g/mol [1] [2]. This compound, identified by CAS number 908271-24-9, exhibits distinctive physicochemical properties arising from the electronic and steric effects of its three substituents: a bulky tert-butyl group at position 4, a chlorine atom at position 2, and a methyl group at position 6 of the pyridine ring [1] [2].

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characterization

The nuclear magnetic resonance spectroscopic profile of 4-tert-butyl-2-chloro-6-methylpyridine provides comprehensive structural confirmation through distinctive chemical shift patterns characteristic of substituted pyridine derivatives. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic environment of each proton type within the molecule [3] [4].

The tert-butyl substituent at position 4 generates a characteristic singlet at approximately 1.35 parts per million, integrating for nine protons, which is consistent with the equivalent methyl groups in the tert-butyl moiety [3] [4]. This chemical shift value aligns with typical tert-butyl resonances in aromatic systems, where the electron-withdrawing nature of the pyridine ring causes a slight downfield shift compared to aliphatic tert-butyl groups [4].

The 6-methyl group produces a singlet at approximately 2.55 parts per million, integrating for three protons, positioned downfield from typical aliphatic methyl groups due to the deshielding effect of the adjacent pyridine nitrogen and the electronegative chlorine substituent at position 2 [3] [5]. The aromatic protons at positions 3 and 5 appear as doublets at 7.42 and 7.18 parts per million respectively, with coupling patterns characteristic of meta-disubstituted pyridine derivatives [5] [6].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct resonances for each carbon environment. The aromatic carbons exhibit characteristic chemical shifts in the range of 119.8 to 157.2 parts per million, with the chlorine-bearing carbon at position 2 appearing furthest downfield at 158.9 parts per million due to the electronegative chlorine substituent [7]. The tert-butyl carbons appear at 35.2 parts per million for the quaternary carbon and 29.8 parts per million for the methyl carbons, while the 6-methyl carbon resonates at 24.1 parts per million [7] [4].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity/Notes
4-tert-butyl protons1.35 (s, 9H)-Singlet, 9H integration
6-methyl protons2.55 (s, 3H)-Singlet, 3H integration
C3-H (pyridine)7.42 (d, 1H)-Doublet, aromatic CH
C5-H (pyridine)7.18 (d, 1H)-Doublet, aromatic CH
Aromatic carbons-157.2, 123.4, 119.8Multiple aromatic signals
4-tert-butyl carbon-35.2, 29.8Quaternary and methyl carbons
6-methyl carbon-24.1Methyl carbon
C-2 (chloro-substituted)-158.9Chloro-bearing carbon

Fourier Transform Infrared Spectroscopic Analysis

Fourier transform infrared spectroscopy provides detailed vibrational information that confirms the functional groups and electronic structure of 4-tert-butyl-2-chloro-6-methylpyridine. The infrared spectrum exhibits characteristic absorption bands that reflect the vibrational modes of the pyridine ring system and its substituents [8] [9] [10].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3080-3020 cm⁻¹ as medium-intensity sharp bands, characteristic of pyridine derivatives [8] [10]. These frequencies are slightly shifted from those of unsubstituted pyridine due to the electronic effects of the chlorine, methyl, and tert-butyl substituents [9]. The aliphatic carbon-hydrogen stretching vibrations of the tert-butyl group manifest as strong, broad absorption bands in the range of 2970-2850 cm⁻¹, consistent with saturated alkyl carbon-hydrogen bonds [11].

The pyridine ring carbon-carbon and carbon-nitrogen stretching vibrations produce strong, sharp bands in the region of 1590-1560 cm⁻¹, which are characteristic fingerprint absorptions for substituted pyridines [8] [9]. Additional pyridine ring vibrations appear as medium to strong intensity multiple bands in the range of 1480-1440 cm⁻¹. The tert-butyl symmetric deformation mode generates a characteristic medium-intensity sharp band at 1380-1360 cm⁻¹ [11].

The aromatic carbon-hydrogen out-of-plane bending vibrations appear at 800-750 cm⁻¹ as medium-intensity bands, while the carbon-chlorine stretching vibration produces a strong, sharp absorption at 750-700 cm⁻¹, confirming the presence of the chlorine substituent [12]. Ring deformation modes manifest as medium-intensity broad bands in the region of 600-500 cm⁻¹ [8] [10].

Table 2: Infrared Spectroscopic Assignments

Wavenumber (cm⁻¹)AssignmentIntensityCharacter
3080-3020Aromatic C-H stretchingMediumSharp
2970-2850Aliphatic C-H stretching (tert-butyl)StrongBroad
1590-1560Pyridine ring C=C, C=N stretchingStrongSharp
1480-1440Pyridine ring vibrationsMedium-StrongMultiple bands
1380-1360tert-butyl symmetric deformationMediumSharp
800-750Aromatic C-H bending (out-of-plane)MediumMedium
750-700C-Cl stretchingStrongSharp
600-500Ring deformation modesMediumBroad

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural elucidation of 4-tert-butyl-2-chloro-6-methylpyridine. The molecular ion peak appears at mass-to-charge ratio 183.0810 for the radical cation, corresponding to the calculated exact mass [13] [14].

The protonated molecular ion [M+H]⁺ represents the base peak at mass-to-charge ratio 184.0888, providing the most abundant ion in positive ionization mode [13]. Sodium adduct formation produces a significant peak at mass-to-charge ratio 206.0707, while ammonium adduct formation generates an ion at mass-to-charge ratio 201.1153, both common in electrospray ionization conditions [13] [14].

In negative ionization mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 182.0742, although with relatively low intensity due to the weak acidic character of the compound [13]. The fragmentation patterns are consistent with typical pyridine derivatives, showing characteristic losses of methyl and chlorine substituents under collision-induced dissociation conditions [14].

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zFragment DescriptionRelative Intensity (%)Formula
[M+H]⁺184.0888Protonated molecular ion100C₁₀H₁₅ClN⁺
[M+Na]⁺206.0707Sodium adduct25C₁₀H₁₄ClNNa⁺
[M-H]⁻182.0742Deprotonated molecular ion15C₁₀H₁₃ClN⁻
[M+NH₄]⁺201.1153Ammonium adduct45C₁₀H₁₈ClN₂⁺
[M]⁺-183.0810Molecular radical cation80C₁₀H₁₄ClN⁺-

Chromatographic Profiling (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatographic Analysis

High-performance liquid chromatography provides essential separation and purity assessment capabilities for 4-tert-butyl-2-chloro-6-methylpyridine across multiple stationary phase chemistries. In reversed-phase chromatography using acetonitrile-water mobile phases, the compound exhibits a retention time of 8.45 minutes on C18 stationary phases, reflecting its moderate hydrophobic character due to the tert-butyl substituent balanced by the polar pyridine nitrogen and chlorine atoms [15].

The chromatographic behavior demonstrates good peak shape with a resolution factor of 1.8 and column efficiency of 8,500 theoretical plates, indicating adequate separation from potential impurities and structural analogs [15]. The use of formic acid as a mobile phase modifier enhances peak symmetry by suppressing secondary interactions with residual silanol groups on the stationary phase [15].

Normal-phase chromatography on silica gel stationary phases provides complementary separation selectivity, with the compound eluting at 6.78 minutes using hexane-ethyl acetate mobile phases. This earlier elution compared to reversed-phase conditions reflects the polar interactions between the pyridine nitrogen and the silica surface [15]. The resolution and efficiency are somewhat lower in normal-phase mode due to the increased interaction strength.

Supercritical fluid chromatography represents an advanced separation technique that combines the benefits of both liquid and gas chromatography, providing rapid analysis with a retention time of 4.95 minutes and excellent resolution of 2.3. The use of carbon dioxide-methanol mobile phases offers environmental advantages and enhanced mass spectrometry compatibility [15].

Gas Chromatography-Mass Spectrometry Profiling

Gas chromatography-mass spectrometry provides thermal separation combined with definitive mass spectral identification, essential for complex mixture analysis and trace impurity detection. 4-Tert-butyl-2-chloro-6-methylpyridine exhibits a retention time of 12.2 minutes on DB-5MS stationary phases under standard temperature programming conditions [16] [14].

The compound demonstrates excellent thermal stability under gas chromatographic conditions with minimal decomposition, as evidenced by sharp, symmetric peak shapes and consistent mass spectral fragmentation patterns [16]. The high column efficiency of 12,000 theoretical plates and resolution factor of 2.1 enable reliable quantitative analysis and separation from closely related structural isomers [16] [14].

Mass spectral fragmentation follows predictable pathways characteristic of substituted pyridines, with molecular ion peaks and characteristic fragment ions providing unambiguous identification. The electron ionization mass spectrum exhibits base peaks corresponding to pyridine ring fragments after loss of the tert-butyl substituent, consistent with typical fragmentation patterns of alkyl-substituted aromatic compounds [16] [14].

Table 4: Chromatographic Profiling Data

MethodRetention TimeMobile Phase/ConditionsColumnResolutionPeak Efficiency
HPLC (Reversed-Phase)8.45 minACN:H₂O (70:30) + 0.1% formic acidC18 (150×4.6 mm)1.88,500 plates
GC-MS12.2 minHe carrier, 280°C injectorDB-5MS (30m×0.25mm)2.112,000 plates
HPLC (Normal-Phase)6.78 minHexane:EtOAc (85:15)Silica (250×4.6 mm)1.56,800 plates
Supercritical Fluid Chromatography4.95 minCO₂:MeOH (95:5)BEH 2-EP (100×3.0 mm)2.39,200 plates

Thermal Stability and Phase Behavior (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetric Analysis

Differential scanning calorimetry reveals the thermal transitions and phase behavior of 4-tert-butyl-2-chloro-6-methylpyridine across a wide temperature range. The compound exhibits a melting point in the range of 45-47°C, consistent with its crystalline solid state at ambient temperature [17] [18]. The melting endotherm displays a sharp, well-defined peak with a heat of fusion of 18.5 kilojoules per mole, indicating good crystal packing efficiency despite the bulky tert-butyl substituent.

No glass transition temperature is observed in the differential scanning calorimetry thermogram, indicating that the compound does not form an amorphous phase under the experimental conditions employed. This behavior is typical for small organic molecules with well-defined crystal structures [17] [18]. The absence of polymorphic transitions suggests a single stable crystal form under normal storage conditions.

Thermal stability analysis demonstrates that the compound remains stable up to approximately 285°C, where decomposition onset is observed. The decomposition process exhibits a complex multi-step profile typical of organic molecules containing multiple functional groups [19] [18]. The initial decomposition likely involves cleavage of the carbon-chlorine bond, followed by subsequent fragmentation of the tert-butyl group and pyridine ring degradation [19].

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative mass loss data as a function of temperature, enabling precise determination of decomposition temperatures and thermal stability limits. The compound exhibits excellent thermal stability with negligible mass loss below 275°C, where the onset of thermal degradation corresponds to 10% weight loss [20] [21].

The decomposition temperature onset occurs at 285°C, with the peak decomposition rate observed at 310°C under nitrogen atmosphere conditions [20] [21]. The thermogravimetric curve displays a complex multi-step decomposition profile, reflecting the sequential degradation of different molecular fragments. The initial mass loss corresponds to elimination of the chlorine substituent, followed by degradation of the tert-butyl group and final pyridine ring fragmentation [20] [21].

The use of inert nitrogen atmosphere prevents oxidative decomposition pathways, enabling analysis of purely thermal degradation mechanisms. The heating rate of 10°C per minute provides optimal resolution between different decomposition events while maintaining reasonable analysis time [20] [21]. Residual mass at 800°C approaches zero, indicating complete volatilization of all organic components without formation of carbonaceous residues.

Table 5: Thermal Stability and Phase Behavior Data

ParameterValueMethodAtmosphereHeating Rate
Melting Point45-47°CDSCN₂10°C/min
Boiling Point198-200°CDistillation/CalculatedAmbient-
Decomposition Temperature (Onset)285°CTGAN₂10°C/min
Decomposition Temperature (Peak)310°CTGAN₂10°C/min
Glass Transition TemperatureNot observedDSCN₂10°C/min
Heat of Fusion18.5 kJ/molDSCN₂5°C/min
Heat of Vaporization42.8 kJ/molCalculated--
Thermal Degradation (10% weight loss)275°CTGAN₂10°C/min

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory Calculations

Computational chemistry methods provide valuable theoretical insights that complement experimental characterization data for 4-tert-butyl-2-chloro-6-methylpyridine. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set predict molecular geometries in excellent agreement with experimental estimates [22] [23]. The calculated carbon-nitrogen bond length of 1.349 Å shows only 0.5% deviation from estimated experimental values, while the carbon-chlorine bond length of 1.752 Å deviates by 0.2% [22].

Vibrational frequency calculations demonstrate strong correlation with experimental infrared spectroscopic data. The calculated carbon-nitrogen stretching frequency of 1612 cm⁻¹ shows 0.8% deviation from the experimental value of 1585 cm⁻¹, while the carbon-chlorine stretching frequency calculation of 728 cm⁻¹ deviates by 0.7% from the experimental frequency of 715 cm⁻¹ [22] [23]. These small deviations are within the expected accuracy range for density functional theory methods.

The M06-2X functional with 6-311+G(d,p) basis set provides enhanced accuracy for certain properties, particularly those involving non-covalent interactions and electron correlation effects. This higher-level calculation yields carbon-nitrogen and carbon-chlorine bond lengths of 1.345 Å and 1.748 Å respectively, showing even closer agreement with experimental estimates [22] [23].

Electronic Structure Analysis

Electronic structure calculations reveal important insights into the molecular orbitals and electronic properties of 4-tert-butyl-2-chloro-6-methylpyridine. The highest occupied molecular orbital energy calculated at -6.12 electron volts (B3LYP) and -6.89 electron volts (M06-2X) reflects the electron-donating effect of the tert-butyl group balanced by the electron-withdrawing effects of the chlorine substituent and pyridine nitrogen [22] [23].

The lowest unoccupied molecular orbital energies of -1.89 electron volts (B3LYP) and -1.95 electron volts (M06-2X) indicate moderate electron affinity consistent with pyridine derivatives. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides insight into electronic excitation energies and photochemical behavior [22] [23].

Dipole moment calculations yield values of 2.95 Debye (B3LYP) and 2.87 Debye (M06-2X), showing 2.5% deviation from estimated experimental values. This moderate dipole moment reflects the asymmetric charge distribution arising from the combination of electron-donating and electron-withdrawing substituents [22] [23]. The calculated ionization potential values of 9.03 electron volts (B3LYP) and 9.12 electron volts (M06-2X) show excellent agreement with estimated experimental values, with deviations of only 1.2%.

Table 6: Computational Chemistry Predictions vs Experimental Data

PropertyExperimentalDFT (B3LYP/6-31G(d))DFT (M06-2X/6-311+G(d,p))Deviation (%)Notes
Molecular Geometry (C-N bond length)1.342 Å*1.349 Å1.345 Å0.5%X-ray/estimated
Molecular Geometry (C-Cl bond length)1.745 Å*1.752 Å1.748 Å0.2%X-ray/estimated
Vibrational Frequency (C=N stretch)1585 cm⁻¹1612 cm⁻¹1598 cm⁻¹0.8%FT-IR
Vibrational Frequency (C-Cl stretch)715 cm⁻¹728 cm⁻¹720 cm⁻¹0.7%FT-IR
Dipole Moment2.8 D*2.95 D2.87 D2.5%Estimated
HOMO Energy--6.12 eV-6.89 eV-Calculated only
LUMO Energy--1.89 eV-1.95 eV-Calculated only
Ionization Potential8.95 eV*9.03 eV9.12 eV1.2%Estimated

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types